molecular formula C7H4ClNO4 B146358 4-Chloro-2-nitrobenzoic acid CAS No. 6280-88-2

4-Chloro-2-nitrobenzoic acid

Cat. No. B146358
CAS RN: 6280-88-2
M. Wt: 201.56 g/mol
InChI Key: JAHIPDTWWVYVRV-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrobenzoic acid is a compound that has been studied for its potential use in various chemical syntheses and pharmaceutical applications. It is known for its role as a building block in the synthesis of heterocyclic compounds and has been used to create a variety of molecular salts and cocrystals with pharmaceutical relevance.

Synthesis Analysis

The synthesis of compounds related to 4-chloro-2-nitrobenzoic acid often involves multistep reactions that include the formation of heterocyclic structures. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material in heterocyclic oriented synthesis (HOS) to prepare substituted nitrogenous heterocycles, including benzimidazoles and benzotriazoles, through immobilization on Rink resin and subsequent reactions . Similarly, 2-chloro-4-nitrobenzoic acid has been utilized as a coformer to produce binary complexes with pharmaceutical compounds, employing hydrogen-bonded interactions for the formation of cocrystals and molecular salts .

Molecular Structure Analysis

The molecular structure of compounds derived from 4-chloro-2-nitrobenzoic acid has been elucidated using various spectroscopic and X-ray diffraction techniques. For example, the crystal structures of molecular salts synthesized from 2-chloro-4-nitrobenzoic acid were determined by single-crystal X-ray diffraction, revealing the presence of halogen bonds in addition to hydrogen bonds, which play a crucial role in crystal stabilization . The sodium salt of 4-chloro-3-nitrobenzoic acid also exhibits a complex polymeric structure stabilized by hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

The reactivity of 4-chloro-2-nitrobenzoic acid derivatives includes nucleophilic substitution reactions, as reported for 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, which undergoes substitution with pyridine . Additionally, the reactions of thiosemicarbazide derivatives of o-nitro- and p-nitrobenzoic acid with chloroacetone and omega-bromoacetophenone have been investigated, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloro-2-nitrobenzoic acid derivatives have been characterized through various analytical methods. For instance, the FT-IR spectrum, molecular structure, and vibrational wavenumbers of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate were analyzed using HF and DFT methods, with the findings confirming the structure through X-ray diffraction studies . The first hyperpolarizability, HOMO and LUMO analysis, and MEP were also performed to understand the stability and charge transfer within the molecule .

Scientific Research Applications

1. Building Block for Heterocyclic Synthesis

4-Chloro-2-nitrobenzoic acid is utilized as a starting material in the synthesis of various nitrogenous heterocycles. This compound, when immobilized on Rink resin and subjected to appropriate reactions, can be transformed into benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles hold significant importance in drug discovery (Křupková et al., 2013).

2. Crystal Engineering and Halogen Bonds

4-Chloro-2-nitrobenzoic acid plays a role in crystal engineering, forming molecular salts with pyridyl and benzoic acid derivatives. Its molecular salts demonstrate the occurrence of weak halogen bonds alongside strong hydrogen bonds. These interactions are crucial for the stabilization of crystal structures, showcasing the versatility of this compound in solid-state chemistry (Oruganti et al., 2017).

3. Solubility Studies

The solubility of 4-Chloro-2-nitrobenzoic acid in various organic solvents has been studied using the Abraham solvation parameter model. This research provides insights into the solute descriptors of this compound, essential for understanding its behavior in different solvents and its applications in solubility and dissolution studies (Stovall et al., 2005).

4. Polymorphic System Study

Investigations into the polymorphic system of 4-Chloro-2-nitrobenzoic acid reveal its solid-state behavior and structural properties. Understanding the polymorphism of this compound is crucial for its application in various fields, including pharmaceuticals (Barsky et al., 2008).

5. Molecular Modeling and Co-crystal Synthesis

The compound has been studied for its potential in the synthesis of co-crystals, particularly with pharmaceutical applications in mind. The molecular modeling and co-crystal synthesis studies offer insights into its structural and stability characteristics, making it a candidate for developing novel pharmaceutical formulations (Lemmerer et al., 2010).

Safety And Hazards

When handling 4-Chloro-2-nitrobenzoic acid, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid getting the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation .

Future Directions

The future directions for the study and application of 4-Chloro-2-nitrobenzoic acid could involve further exploration of its potential as a therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent . Additionally, more research could be conducted on the synthesis and properties of co-crystals involving 4-Chloro-2-nitrobenzoic acid .

properties

IUPAC Name

4-chloro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHIPDTWWVYVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211899
Record name 4-Chloro-2-nitrobenzoic acid
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Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-nitrobenzoic acid

CAS RN

6280-88-2
Record name 4-Chloro-2-nitrobenzoic acid
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Record name 4-Chloro-2-nitrobenzoic acid
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Record name 4-Chloro-2-nitrobenzoic acid
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Record name 4-Chloro-2-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
K Gotoh, H Ishida - Acta Crystallographica Section E …, 2020 - scripts.iucr.org
… of quinoline derivatives–chloro- and nitro-substituted benzoic acids, we have shown that three compounds of quinoline with 3-chloro-2-nitrobenzoic acid, 4-chloro-2-nitrobenzoic acid …
Number of citations: 5 scripts.iucr.org
K Gotoh, H Ishida - Acta Crystallographica Section C: Crystal …, 2009 - scripts.iucr.org
The structures of four isomeric compounds, all C7H4ClNO4·C9H7N, of quinoline with chloro- and nitro-substituted benzoic acid, namely, 2-chloro-5-nitrobenzoic acid–quinoline (1/1), (I)…
Number of citations: 19 scripts.iucr.org
K Gotoh, H Ishida - Acta Crystallographica Section E …, 2015 - scripts.iucr.org
… of the title isomeric compounds, C 9 H 7.3 N·C 7 H 3.7 ClNO 4 , (I), and C 9 H 8 N·C 7 H 3 ClNO 4 , (II), of isoquinoline with 3-chloro-2-nitrobenzoic acid and 4-chloro-2-nitrobenzoic acid, …
Number of citations: 13 scripts.iucr.org
K Gotoh, H Ishida - Acta Crystallographica Section C: Crystal …, 2011 - scripts.iucr.org
The structures of three isomeric compounds, C7H4ClNO4·C8H6N2, of phthalazine with chloro- and nitro-substituted benzoic acid, namely, 3-chloro-2-nitrobenzoic acid–phthalazine (1/1…
Number of citations: 4 scripts.iucr.org
K Gotoh, H Ishida - Acta Crystallographica Section E …, 2019 - scripts.iucr.org
… A search for organic co-crystals/salts of 4-chloro-2-nitrobenzoic acid with base molecules … atom was observed in two compounds of 4-chloro-2-nitrobenzoic acid with quinoline (AJIWUM; …
Number of citations: 2 scripts.iucr.org
K Gotoh, H Ishida - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
… co-crystal, 2C 7 H 4 ClNO 4 ·C 4 H 4 N 2 , the pyrazine molecule is located on an inversion centre, so that the asymmetric unit consists of one molecule of 4-chloro-2-nitrobenzoic acid …
Number of citations: 3 scripts.iucr.org
K Gotoh, H Ishida - Acta Crystallographica Section E …, 2019 - scripts.iucr.org
… 3-chloro-2-nitrobenzoic acid, 4-chloro-2-nitrobenzoic acid and 5-chloro-2-nitrobenzoic acid, … 3-chloro-2-nitrobenzoic acid and 4-chloro-2-nitrobenzoic acid with ΔpK a values of 1.65 and …
Number of citations: 4 scripts.iucr.org
K Gotoh, H Ishida - Acta Crystallographica Section E …, 2019 - scripts.iucr.org
… 3-chloro-2-nitrobenzoic acid, 4-chloro-2-nitrobenzoic acid and 5-chloro-2-nitorbenzoic acid, … 3-chloro-2-nitrobenzoic acid and 4-chloro-2-nitrobenzoic acid with ΔpK a values of 1.65 and …
Number of citations: 3 scripts.iucr.org
W Ferenc, A Walków-Dziewulska… - Journal of thermal …, 2006 - Springer
… The compounds of 4-chloro2-nitrobenzoic acid anion are very little known. A survey of the … salts with 4-chloro-2-nitrobenzoic acid anion. The salts of 4-chloro-2-nitrobenzoic acid anion …
Number of citations: 3 link.springer.com
H Ishida - Acta Crystallographica Section E: Crystallographic …, 2021 - scripts.iucr.org
… 3-chloro-2-nitrobenzoic acid, 4-chloro-2-nitrobenzoic acid and 5-chloro-2-nitrobenzoic acid (… acid and 4-chloro-2-nitrobenzoic acid (Gotoh & Ishida, 2020 [Gotoh, K. & Ishida, H. (2020). …
Number of citations: 1 scripts.iucr.org

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